molecular formula C24H23F2N5O3 B2778565 N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1358328-36-5

N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2778565
CAS RN: 1358328-36-5
M. Wt: 467.477
InChI Key: YBJHGDPXGCAJMP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23F2N5O3 and its molecular weight is 467.477. The purity is usually 95%.
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Scientific Research Applications

Ligand Development for Biological Receptors

Research has shown that derivatives closely related to this compound have been synthesized and biologically evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. A series of novel pyrazolo[1,5-a]pyrimidines demonstrated subnanomolar affinity for TSPO, comparable to known ligands, highlighting their potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015). Additionally, compounds within this series have been designed with a fluorine atom, facilitating labeling with fluorine-18 for PET imaging, underscoring their significance in the diagnostic imaging of neuroinflammatory conditions (Dollé et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Research has focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, demonstrating the chemical versatility and potential for generating diverse molecular architectures from the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold (Rahmouni et al., 2014). This chemical versatility extends to the development of pyrazolopyrimidine derivatives with anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of these compounds in both oncology and inflammation (Rahmouni et al., 2016).

Therapeutic Activity Investigation

The compound and its derivatives have been part of studies aiming to evaluate their in vitro cytotoxic activities against cancer cell lines. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized, with one compound showing appreciable cancer cell growth inhibition against multiple cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020). Additionally, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibited mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one derivative showing significant activity, underscoring the potential of these compounds in cancer therapy (El-Morsy et al., 2017).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O3/c1-3-31-22-21(15(2)28-31)30(14-20(32)27-19-10-9-17(25)13-18(19)26)24(34)29(23(22)33)12-11-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHGDPXGCAJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

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